5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide
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Overview
Description
5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Condensation: The carboxylic acid group is introduced through a condensation reaction with an appropriate carboxylic acid derivative.
Hydrazide formation: The final step involves the reaction of the carboxylic acid with hydrazine to form the hydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated as a lead compound for the development of new drugs.
Cancer Research:
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-2H-pyrazole-3-carboxylic acid hydrazide
- 5-(4-Chloro-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide
- 5-(4-Methyl-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide
Uniqueness
The presence of the bromine atom on the phenyl ring and the specific hydrazide moiety makes 5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide unique
Properties
Molecular Formula |
C17H13BrN4O2 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13BrN4O2/c18-13-7-5-11(6-8-13)14-9-15(21-20-14)17(24)22-19-10-12-3-1-2-4-16(12)23/h1-10,23H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
QUBVKWKSZKZEEH-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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